molecular formula C11H10O4 B15423249 2-Propenoic acid, 1,3-benzodioxol-5-ylmethyl ester CAS No. 109549-34-0

2-Propenoic acid, 1,3-benzodioxol-5-ylmethyl ester

Cat. No.: B15423249
CAS No.: 109549-34-0
M. Wt: 206.19 g/mol
InChI Key: GLINVGRMJDKYJS-UHFFFAOYSA-N
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Description

2-Propenoic acid, 1,3-benzodioxol-5-ylmethyl ester (CAS: 5461-08-5), also known as piperonyl isobutyrate, is an organic ester compound characterized by a 1,3-benzodioxole (methylenedioxyphenyl) group esterified with 2-methylpropanoic acid (isobutyric acid) . Its IUPAC name is 2H-1,3-benzodioxol-5-ylmethyl 2-methylpropanoate . The molecular formula is C₁₁H₁₂O₄, with a molecular weight of 208.21 g/mol.

The benzodioxole moiety contributes to its aromatic and electron-rich structure, while the isobutyrate group introduces steric hindrance and lipophilicity. This compound is primarily utilized in organic synthesis as an intermediate, particularly in fragrance and agrochemical industries, due to its stability and reactivity .

Properties

CAS No.

109549-34-0

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

1,3-benzodioxol-5-ylmethyl prop-2-enoate

InChI

InChI=1S/C11H10O4/c1-2-11(12)13-6-8-3-4-9-10(5-8)15-7-14-9/h2-5H,1,6-7H2

InChI Key

GLINVGRMJDKYJS-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCC1=CC2=C(C=C1)OCO2

Origin of Product

United States

Biological Activity

2-Propenoic acid, 1,3-benzodioxol-5-ylmethyl ester, commonly referred to as benzodioxole propenoate , is a compound of interest due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antibacterial, anti-inflammatory, and anticancer activities, supported by recent research findings.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a benzodioxole moiety linked to a propenoic acid group. Its chemical formula is C13H14O4C_{13}H_{14}O_4, and it possesses unique structural features that contribute to its biological activities.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of benzodioxole derivatives. For instance, compounds with similar structures have demonstrated effectiveness against drug-resistant Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). The Minimum Inhibitory Concentration (MIC) for related compounds has been reported as low as 0.50 mg/mL against certain strains .

Table 1: Antibacterial Activity of Benzodioxole Derivatives

Compound NameMIC (mg/mL)Target Bacteria
Benzodioxole derivative A0.50MRSA
Benzodioxole derivative B0.75VRE
Benzodioxole derivative C1.00Burkholderia cepacia

Anti-inflammatory Activity

The anti-inflammatory potential of benzodioxole derivatives has also been explored. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines and mediators in various cell lines. For example, studies have shown that certain derivatives significantly reduced nitric oxide (NO) and prostaglandin E2 (PGE2) levels in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages . The mechanism appears to involve the suppression of NF-κB activation.

Table 2: Inhibition of Inflammatory Mediators

Compound NameNO Inhibition (%)PGE2 Inhibition (%)
Benzodioxole derivative D7065
Benzodioxole derivative E8580

Anticancer Activity

The anticancer properties of benzodioxole derivatives are gaining attention in cancer research. Compounds have been found to induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle proteins. For example, a study reported that a specific benzodioxole derivative exhibited significant cytotoxicity against breast cancer cells with an IC50 value of 15 µM .

Table 3: Cytotoxicity Against Cancer Cell Lines

Compound NameCancer Cell LineIC50 (µM)
Benzodioxole derivative FMCF-7 (Breast Cancer)15
Benzodioxole derivative GHeLa (Cervical Cancer)20

Case Studies

Several case studies illustrate the therapeutic potential of benzodioxole derivatives:

  • Case Study on Antibacterial Effects : A study conducted on a series of benzodioxole derivatives showed promising results against multi-drug resistant strains in vitro. The study emphasized the need for further investigation into the mechanisms behind their antibacterial action .
  • Case Study on Anti-inflammatory Mechanisms : Another research focused on the anti-inflammatory effects of these compounds demonstrated that they could effectively modulate cytokine release in human bronchial epithelial cells, suggesting potential applications in treating respiratory diseases .
  • Case Study on Anticancer Activity : A recent investigation into the anticancer effects revealed that certain benzodioxole derivatives could significantly inhibit tumor growth in xenograft models, providing a basis for future clinical trials .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and properties of 2-propenoic acid, 1,3-benzodioxol-5-ylmethyl ester with analogous esters containing the benzodioxole group or similar substituents:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound 5461-08-5 C₁₁H₁₂O₄ 208.21 Isobutyrate ester; 1,3-benzodioxole substituent
2-Propenoic acid, 3-(1,3-benzodioxol-5-yl)-hexyl ester 823200-10-8 C₁₆H₂₀O₄ 276.33 Hexyl chain; propenoic acid group
1,3-Benzodioxol-5-ylmethyl 2-methylcrotonate 84604-39-7 C₁₂H₁₂O₄ 220.22 α-methylcrotonate ester; conjugated double bond
Octanoic acid, 2-methylpropyl ester 5461-06-3 C₁₂H₂₄O₂ 200.32 Branched aliphatic ester; no aromatic groups

Key Differences and Implications

Chain Length and Lipophilicity :

  • The hexyl ester (C₁₆H₂₀O₄) in has a longer alkyl chain, increasing its molecular weight (276.33 g/mol) and lipophilicity compared to the target compound (208.21 g/mol). This makes it more suitable for applications requiring delayed release or enhanced membrane permeability .
  • In contrast, the 2-methylcrotonate derivative () features a conjugated double bond (α,β-unsaturated ester), which enhances reactivity in Michael addition or polymerization reactions .

Aromatic vs. Such aliphatic esters are typically used in plasticizers or flavorings rather than bioactive applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 2-propenoic acid, 1,3-benzodioxol-5-ylmethyl ester, and how can reaction yields be optimized?

  • Methodological Answer : The compound is synthesized via acid-catalyzed esterification between 2-propenoic acid and 1,3-benzodioxol-5-ylmethanol. Key optimization strategies include:

  • Using a 1.2:1 molar ratio of alcohol to acid to drive esterification completion.
  • Employing dehydrating agents (e.g., molecular sieves) or azeotropic distillation to remove water.
  • Catalysts: Concentrated sulfuric acid or immobilized lipases for greener synthesis.
  • Reaction monitoring via thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to track progress .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR (δ 6.0–6.5 ppm for benzodioxole protons; δ 5.8–6.5 ppm for acrylate vinyl protons) and ¹³C NMR (ester carbonyl at ~165–170 ppm).
  • FTIR : Ester C=O stretch (~1720 cm⁻¹) and benzodioxole C-O-C asymmetric stretch (~1250 cm⁻¹).
  • GC-MS : Compare retention indices and fragmentation patterns with NIST reference data .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) for purity assessment.

Q. What are the documented physicochemical properties of this compound, and how should discrepancies in literature values be addressed?

  • Methodological Answer : Key properties include:

  • Boiling Point : Estimated via reduced-pressure distillation (e.g., ~200–220°C at 10 mmHg).
  • Solubility : Determined via shake-flask method in solvents like ethanol, acetone, or DMSO.
  • Density : Measured using a pycnometer or computational tools (e.g., PubChem-derived data).
  • Discrepancies arise from impurities or measurement conditions. Validate using high-purity standards and report experimental parameters (e.g., temperature, pressure) .

Advanced Research Questions

Q. How does the 1,3-benzodioxol-5-ylmethyl group influence the compound’s reactivity in radical polymerization compared to other acrylate esters?

  • Methodological Answer :

  • The electron-donating benzodioxole group stabilizes radical intermediates, potentially accelerating polymerization.
  • Experimental validation: Compare kinetics with methyl or ethyl acrylates using differential scanning calorimetry (DSC) to measure heat flow during polymerization.
  • Computational modeling: Density Functional Theory (DFT) at B3LYP/6-31G(d) level to analyze radical stabilization energy .

Q. What computational strategies can predict the compound’s behavior in copolymer systems?

  • Methodological Answer :

  • DFT : Calculate reactivity ratios (e.g., Mayo-Lewis parameters) to predict copolymer composition.
  • Molecular Dynamics (MD) : Simulate interactions with comonomers (e.g., styrene or vinyl acetate) to assess compatibility.
  • Validate predictions using experimental techniques like Size Exclusion Chromatography (SEC) for molecular weight distribution .

Q. How can researchers resolve contradictions in spectral data interpretations for this compound?

  • Methodological Answer :

  • Multi-technique cross-validation : Combine NMR, IR, and high-resolution MS to confirm assignments.
  • Computational spectral prediction : Use tools like ACD/Labs or Gaussian to simulate NMR/IR spectra and compare with experimental data.
  • Database referencing : Cross-check with NIST Chemistry WebBook or PubChem for known patterns of structurally similar acrylates .

Q. What role does the benzodioxole moiety play in the compound’s potential bioactivity or metabolic stability?

  • Methodological Answer :

  • In vitro assays : Test cytochrome P450 inhibition or metabolic stability in liver microsomes.
  • Structure-Activity Relationship (SAR) : Compare with analogs lacking the benzodioxole group.
  • Molecular docking : Study interactions with target enzymes (e.g., monoamine oxidases) using AutoDock Vina .

Key Considerations for Experimental Design

  • Polymerization Studies : Monitor reaction exotherms and use inhibitors (e.g., hydroquinone) to control premature polymerization during synthesis .
  • Toxicity Screening : Follow OECD guidelines for acute toxicity assays if exploring biomedical applications .
  • Data Reproducibility : Report detailed synthetic conditions (e.g., catalyst loading, solvent purity) to mitigate variability .

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